molecular formula C19H23FN4O2 B10776263 Rislenemdaz CAS No. 808733-05-3

Rislenemdaz

Cat. No.: B10776263
CAS No.: 808733-05-3
M. Wt: 358.4 g/mol
InChI Key: RECBFDWSXWAXHY-IAGOWNOFSA-N
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Description

Rislenemdaz, also known by its developmental code names CERC-301 and MK-0657, is a small-molecule antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is specifically selective for the GluN2B subunit of the NMDA receptor, which is predominantly found in the spinal cord and forebrain. This compound is being developed as an adjunctive therapy for treatment-resistant depression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rislenemdaz involves several key steps. The starting material is 4-methylbenzylamine, which undergoes a series of reactions to form the final compound. The synthetic route includes:

    Formation of the Piperidine Ring: The initial step involves the formation of a piperidine ring through a cyclization reaction.

    Fluorination: The piperidine ring is then fluorinated at the 3-position.

    Attachment of the Pyrimidinylamino Group: The fluorinated piperidine is reacted with a pyrimidinylamine derivative to attach the pyrimidinylamino group.

    Esterification: The final step involves esterification to form the carboxylate ester group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Rislenemdaz undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of a ketone or an alcohol, while reduction can yield a fully saturated piperidine ring .

Scientific Research Applications

Rislenemdaz has several scientific research applications, including:

Mechanism of Action

Rislenemdaz exerts its effects by selectively binding to the GluN2B subunit of the NMDA receptor. This prevents endogenous glutamate from activating the receptor, thereby modulating glutamatergic neurotransmission. The inhibition of NMDA receptor activity leads to a reduction in excitatory neurotransmission, which is believed to contribute to its antidepressant effects. The compound also affects the expression of brain-derived neurotrophic factor (BDNF) and c-Fos in the lateral habenula, which are involved in the pathogenesis of depression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its high selectivity for the GluN2B subunit, which allows it to mitigate depressive symptoms with fewer off-target effects compared to other NMDA receptor antagonists. Its rapid onset of action and oral bioavailability make it a promising candidate for the treatment of treatment-resistant depression .

Properties

IUPAC Name

(4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECBFDWSXWAXHY-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031864
Record name Rislenemdaz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808733-05-3, 808732-98-1
Record name rel-(4-Methylphenyl)methyl (3R,4S)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808733-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rislenemdaz [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808732981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0657, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808733053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CERC-301
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rislenemdaz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RISLENEMDAZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HAM167S5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RISLENEMDAZ, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DY7M91WQ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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